Ethyl Hippurate

Vue d'ensemble

Description

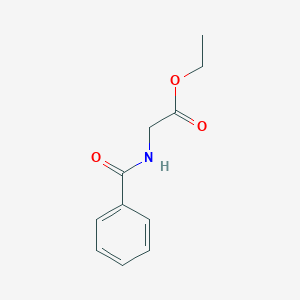

Ethyl hippurate (C${11}$H${13}$NO$_3$), the ethyl ester of hippuric acid (N-benzoylglycine), is a compound of interest in biochemical and synthetic chemistry. Structurally, it consists of a glycine moiety benzoylated at the amino group and esterified with ethanol at the carboxyl group. This compound is utilized as a substrate in enzymatic studies, such as papain-catalyzed hydrolysis , and serves as a precursor in synthesizing bioactive derivatives like hydrazones . Its role in analytical chemistry includes acting as a reference compound in metabolite extraction protocols, where ethyl acetate is used to isolate hippurate derivatives from biological matrices .

Méthodes De Préparation

One-Pot Synthesis of Ethyl Hippurate Derivatives

The most widely validated method for preparing this compound derivatives involves a one-pot procedure that streamlines the synthesis of N-benzoylglycine esters. As detailed in a 1998 study, this approach eliminates multi-step isolation processes by combining acylation and esterification in a single reaction vessel .

Reaction Mechanism and Starting Materials

The synthesis begins with glycine, a benzoylating agent (e.g., benzoyl chloride or substituted benzoyl chlorides), and ethanol. In the presence of a base such as sodium hydroxide, glycine undergoes N-benzoylation to form hippuric acid. Subsequent esterification with ethanol under acidic conditions (e.g., sulfuric acid or hydrochloric acid) yields this compound. The one-pot nature of this method ensures high efficiency, with yields exceeding 80% for unsubstituted derivatives .

Optimization of Reaction Conditions

Key variables influencing the reaction include:

-

Solvent system : Aqueous ethanol (50–70% v/v) facilitates both acylation and esterification.

-

Temperature : Reactions proceed optimally at 60–80°C, balancing reaction rate and byproduct formation.

-

Catalyst concentration : Acidic catalysts (e.g., 1–2 M H₂SO₄) drive esterification to completion without degrading the benzoyl group .

Substituted derivatives (e.g., 4-methylhippurate or 3-chlorohippurate) follow analogous pathways, with electron-withdrawing substituents on the benzoyl ring marginally accelerating acylation .

Comparative Analysis of Alternative Synthetic Routes

While the one-pot method dominates modern synthesis, traditional approaches remain relevant for specialized applications.

Fischer Esterification of Hippuric Acid

Hippuric acid undergoes direct esterification with ethanol under reflux in the presence of concentrated sulfuric acid. This method, though reliable, requires prolonged reaction times (12–24 hours) and suffers from equilibrium limitations, necessitating excess ethanol or molecular sieves to absorb water .

Acyl Chloride Intermediates

Hippuryl chloride, generated by treating hippuric acid with thionyl chloride (SOCl₂), reacts exothermically with ethanol to produce this compound. This two-step process achieves near-quantitative yields but introduces handling challenges due to SOCl₂’s toxicity and corrosivity .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Ethyl hippurate undergoes hydrolysis under acidic or basic conditions to yield hippuric acid and ethanol.

Base-Catalyzed Hydrolysis (Saponification):

In alkaline environments, the ester bond cleaves to form hippurate salts. For example:

textThis compound + NaOH → Sodium hippurate + Ethanol

This reaction is irreversible under basic conditions due to salt formation .

Acid-Catalyzed Hydrolysis:

In acidic media, the reaction is reversible:

textThis compound + H₂O ⇌ Hippuric acid + Ethanol

The equilibrium favors ester formation unless water is removed .

Reaction with Hydrazine

This compound reacts with hydrazine (NH₂NH₂) to form hippuryl hydrazine, a precursor to hydrazoic acid (HN₃):

textThis compound + Hydrazine → Hippuryl hydrazine + Ethanol

This reaction, first described by Theodor Curtius, proceeds via nucleophilic acyl substitution. Hippuryl hydrazine (C₆H₅CONHCH₂CONHNH₂) is thermally unstable and decomposes to release HN₃, a reaction historically significant in explosives research .

Enzymatic and Metabolic Pathways

In biological systems, this compound may undergo enzymatic hydrolysis via esterases to release hippuric acid, which is further metabolized. For example:

-

Hippuric acid is hydrolyzed to benzoic acid and glycine in the liver and kidneys .

-

Benzoic acid conjugates with glycine (via benzoyl CoA intermediate) to reform hippuric acid, highlighting a reversible metabolic pathway .

Table 1: Key Reactions of this compound

Physicochemical Stability

This compound is stable under standard storage conditions (room temperature) but decomposes at elevated temperatures (>190°C) . Its hydrolysis rate increases in polar protic solvents (e.g., water, ethanol) .

Applications De Recherche Scientifique

Medical Applications

1.1. Treatment of Carcinoid Syndrome

Ethyl hippurate is primarily recognized for its role in the pharmaceutical formulation of telotristat ethyl, a medication used to treat carcinoid syndrome. This syndrome is characterized by excessive serotonin production from neuroendocrine tumors, leading to debilitating symptoms such as diarrhea. Telotristat ethyl acts as a selective inhibitor of tryptophan hydroxylase, reducing peripheral serotonin levels and alleviating symptoms associated with the syndrome. Clinical trials have demonstrated its efficacy in significantly reducing bowel movement frequency and urinary 5-hydroxyindoleacetic acid levels in patients not adequately controlled by somatostatin analogs .

1.2. Metabolic Health Marker

Recent studies have identified high urinary concentrations of hippurate as a marker for metabolic health. Research involving middle-aged non-diabetic individuals showed that elevated urine hippurate levels correlate positively with microbial gene richness and functional pathways associated with benzoate metabolism. In animal models, chronic infusion of hippurate improved glucose tolerance and insulin secretion in high-fat diet-induced obesity contexts, suggesting its potential role as a mediator in metabolic health .

Enzymatic Studies

2.1. Substrates for Enzyme Inhibition

This compound has been investigated as a substrate for various enzymatic reactions, particularly in studies focusing on peptidylglycine alpha-amidating monooxygenase (PHM). Research has shown that substituted hippurates can act as effective inhibitors of PHM, which is crucial for the biosynthesis of α-amidated peptide hormones in mammals and insects. This compound and its analogs have displayed significant inhibitory activity with low Ki values, indicating their potential use in drug development and pest management .

2.2. Mechanistic Studies

Studies utilizing this compound have provided insights into the mechanistic aspects of enzyme catalysis. For example, the reaction kinetics involving this compound have been explored to understand the structure-activity relationships crucial for developing more potent inhibitors targeting various biological pathways .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of ethyl hippurate involves its hydrolysis to benzoic acid and glycine by the enzymatic action of hippuricase. This hydrolysis reaction is crucial in various metabolic pathways, particularly in the detoxification processes in the liver. The molecular targets and pathways involved include the conjugation of benzoic acid with glycine to form hippuric acid, which is then excreted in the urine .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Ethyl Hippurate vs. Hippuric Acid

Key Differences :

- Reactivity : this compound is hydrolyzed by papain via a pH-dependent mechanism involving two acidic ionizations (pK values ~3.78 and 3.95) , whereas hippuric acid is a stable metabolite excreted in urine.

- Applications: this compound is primarily a research tool, while hippuric acid has diagnostic significance in toxicology (e.g., ethylene glycol poisoning ) and neurodevelopmental studies .

This compound vs. Mthis compound

Key Differences :

- Reactivity : this compound’s longer alkyl chain may slow hydrolysis rates compared to mthis compound, affecting its suitability in kinetic studies.

- Synthetic Use: this compound is preferred in microwave-driven, solvent-free syntheses of hydrazones , while mthis compound is a common building block for amino acid derivatives .

This compound vs. Other Hippurate Derivatives

- 2-Pyridone Hippurate (2-PY Hippurate) :

- Hippurylglyceride :

Research Findings and Contradictions

- Enzymatic Studies : this compound’s hydrolysis by papain follows a biphasic pH-dependence, contrasting with earlier assumptions of a single ionization step .

- Metabolic Context : Hippurate levels in autism spectrum disorder (ASD) show conflicting trends (lower in some studies , higher in others ), highlighting the complexity of gut-microbe interactions. This compound’s synthetic utility remains unaffected by these metabolic variations.

Data Table: Comparative Properties of Hippurate Derivatives

Activité Biologique

Ethyl hippurate, a derivative of hippuric acid, is a compound that has garnered attention for its biological activities and potential health benefits. It is primarily produced as a result of the conjugation of benzoic acid with glycine, and its presence in human urine is often associated with dietary intake and gut microbiota activity. This article explores the biological activity of this compound, focusing on its metabolic implications, antimicrobial properties, and potential therapeutic applications.

1. Metabolic Implications

This compound has been studied extensively in relation to metabolic health. Research indicates that it serves as a biomarker for metabolic disorders and is linked to gut microbiome diversity.

Key Findings

- Association with Gut Microbiota : A study involving 271 Danish individuals demonstrated that higher levels of urinary hippurate correlate positively with microbial gene richness and functional pathways associated with benzoate metabolism. This suggests that this compound may reflect a healthy gut microbiome, which is crucial for metabolic health .

- Effects on Glucose Metabolism : In preclinical models, chronic infusion of hippurate improved glucose tolerance and insulin secretion in high-fat diet-fed mice. This highlights its potential role in managing obesity-related metabolic dysfunctions .

- Dietary Influences : Participants consuming diets rich in saturated fats exhibited higher urinary levels of hippurate, indicating that dietary choices can influence the production and excretion of this metabolite .

2. Antimicrobial Properties

Recent studies have explored the antimicrobial activity of this compound and its derivatives. These compounds have shown promise in combating various pathogens.

Research Highlights

- Antimicrobial Activity : this compound nanocomposites demonstrated significant antimicrobial effects against Pseudomonas aeruginosa and other bacterial strains. This suggests potential applications in developing new antimicrobial agents .

- Cytotoxicity Studies : The combination of this compound with cytarabine was evaluated for cytotoxic effects against HL-60 leukemia cells, indicating that it may enhance the efficacy of existing chemotherapeutic agents .

3. Therapeutic Applications

The therapeutic potential of this compound extends beyond its role as a metabolic marker or antimicrobial agent.

Potential Uses

- Metabolic Health Interventions : Given its association with improved metabolic parameters, this compound could be utilized in dietary interventions aimed at enhancing gut health and managing conditions such as obesity and insulin resistance .

- Drug Development : The structural analogs of this compound have been investigated for their ability to inhibit specific enzymes involved in peptide hormone biosynthesis. This opens avenues for developing inhibitors that could be used in treating hormonal imbalances or metabolic disorders .

4. Case Studies and Data Tables

To provide a comprehensive overview, the following table summarizes key studies related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. How is ethyl hippurate detected and quantified in biological samples, and what methodological considerations ensure reproducibility?

- Methodological Guidance : this compound is commonly identified using techniques like capillary electrophoresis-UV (CE-UV) with probabilistic quotient normalization to account for matrix variability . Nuclear magnetic resonance (NMR) metabolomics is also employed, particularly in urine studies, with baseline correction and alignment via correlation-optimized warping (COW) . For reproducibility, include detailed protocols for sample preparation, instrument calibration, and data normalization in supplementary materials .

Q. What synthetic pathways are used to produce this compound, and how are purity and structural identity validated?

- Methodological Guidance : this compound synthesis typically involves esterification of hippuric acid with ethanol under acidic catalysis. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) with UV detection to assess purity (>95%) . For novel derivatives, provide crystallographic data or mass spectrometry (MS) fragmentation patterns in supporting information .

Q. What is the established role of this compound in mammalian metabolic pathways?

- Methodological Guidance : this compound is a gut microbiota-derived metabolite linked to aromatic amino acid metabolism. Its levels in urine correlate with dietary polyphenol intake (e.g., wine), but contradictory findings exist regarding its specificity as a biomarker . Use controlled dietary interventions and adjust for confounders like antibiotic use or inter-individual microbiota variation .

Advanced Research Questions

Q. How can researchers design experiments to isolate this compound’s effects in complex biological systems (e.g., gut microbiota studies)?

- Methodological Guidance : Utilize germ-free (GF) mouse models conventionalized with defined microbiota to study this compound’s role in energy metabolism . For in vitro studies, spike homogenized urine samples with graded concentrations of this compound and citrate to mimic natural variability, ensuring balanced experimental designs with replication across multiple days . Include negative controls (e.g., non-spiked samples) and validate findings via knockout models (e.g., Fiaf−/− mice) .

Q. How should contradictory findings about this compound’s association with hypertension or endothelial dysfunction be reconciled?

- Methodological Guidance : Conflicting results (e.g., hippurate’s correlation with blood pressure in some cohorts but not others ) may arise from population heterogeneity or unmeasured confounders. Apply multivariable regression models adjusting for renal function, diet, and microbiota composition. Meta-analyses pooling data from intervention trials (e.g., wine intake studies) and epidemiological cohorts (e.g., PREDIMED sub-studies) can clarify associations .

Q. What advanced statistical approaches are recommended for analyzing this compound’s interactions in multi-omics datasets?

- Methodological Guidance : Use sparse orthogonal partial least squares (sOPLS) to identify this compound’s covariation with transcriptomic or proteomic data while minimizing overfitting . For pathway analysis, integrate weighted gene co-expression network analysis (WGCNA) with metabolomic data to map hippurate’s role in hypertension-related pathways (e.g., alanine metabolism) .

Q. How can researchers address ethical and reproducibility challenges in human studies involving this compound?

- Methodological Guidance : In clinical trials, document inclusion/exclusion criteria (e.g., exclusion of participants on probiotics) and obtain informed consent for microbiota analysis . Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra in repositories like GenBank and providing hyperlinks to supplementary methods .

Q. Data Presentation and Validation

- Tables : Include processed data critical to the research question in the main text (e.g., concentration-response curves for spiked samples ). Raw data (e.g., CE-UV chromatograms) should be archived in appendices or public repositories .

- Limitations : Explicitly address constraints such as small sample sizes or inability to control dietary variables in observational studies .

Propriétés

IUPAC Name |

ethyl 2-benzamidoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-2-15-10(13)8-12-11(14)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXRQIPIELXJFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50280491 | |

| Record name | Ethyl Hippurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50280491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1499-53-2 | |

| Record name | 1499-53-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17495 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1499-53-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17140 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl Hippurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50280491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1499-53-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.